An In-depth Technical Guide to 2-Nitro-p-cymene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Nitro-p-cymene: Synthesis, Properties, and Applications
Abstract
2-Nitro-p-cymene, a nitrated aromatic hydrocarbon, serves as a pivotal intermediate in synthetic organic chemistry. Its strategic functionalization, particularly the reduction of the nitro group, provides a gateway to a variety of complex molecules, including dyes and pharmacologically active compounds. This guide offers a comprehensive exploration of 2-Nitro-p-cymene, detailing its chemical structure, physicochemical properties, and established synthesis protocols. We delve into the causality behind experimental choices, providing field-proven insights into its reactivity and applications, with a particular focus on its role as a precursor in multi-step syntheses. This document is designed to be a self-validating resource, grounded in authoritative references and detailed methodologies to ensure scientific integrity and reproducibility.
Introduction and Core Identification
2-Nitro-p-cymene, systematically named 1-methyl-2-nitro-4-(propan-2-yl)benzene, is an organic compound derived from p-cymene, a naturally occurring aromatic hydrocarbon.[] Its chemical structure consists of a benzene ring substituted with a methyl group, an isopropyl group, and a nitro group. The relative positions of these substituents are key to its chemical behavior and synthetic utility. The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups. More importantly, the nitro group is a versatile functional handle that can be readily transformed, most notably into an amino group, unlocking a vast chemical space for further derivatization.
Key Identifiers:
-
IUPAC Name: 1-methyl-2-nitro-4-propan-2-ylbenzene[]
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Synonyms: 4-Isopropyl-1-methyl-2-nitrobenzene, 4-Isopropyl-2-nitrotoluene, 2-Nitro-para-cymene[2][3][4]
Caption: Chemical Structure of 2-Nitro-p-cymene.
Physicochemical Properties
The physical and chemical properties of 2-Nitro-p-cymene are essential for its handling, purification, and use in reactions. It is typically encountered as a liquid with a characteristic yellow to orange hue.[2]
| Property | Value | Source(s) |
| Molecular Weight | 179.22 g/mol | [][2][5][6] |
| Appearance | Light yellow to orange clear liquid | [][2] |
| Density | 1.07 g/mL at 25 °C | [6] |
| Boiling Point | 241.7 °C at 760 mmHg; 137–139°C at 17 mm | [][8] |
| Refractive Index | n20/D 1.528 | [6] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6] |
| SMILES | CC(C)c1ccc(C)c(c1)=O | [6] |
| InChI Key | DRKFWQDBPGTSOO-UHFFFAOYSA-N | [][6] |
Synthesis: Nitration of p-Cymene
The most established and practical method for synthesizing 2-Nitro-p-cymene is through the direct electrophilic nitration of p-cymene.[8] This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Causality of Experimental Design: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is highly exothermic and requires strict temperature control. Maintaining low temperatures (between -15°C and -5°C) is critical to prevent over-nitration (dinitration) and side reactions, such as oxidation of the alkyl side chains, which would significantly reduce the yield and purity of the desired product.[8][9] The use of glacial acetic acid can aid in emulsification, ensuring better contact between the aqueous nitrating mixture and the nonpolar p-cymene.[8]
Caption: Experimental workflow for the synthesis of 2-Nitro-p-cymene.
Detailed Experimental Protocol (Adapted from Organic Syntheses) [8]
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1. Preparation of Reagents:
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In a suitable container, prepare the nitrating mixture by carefully adding 369 g (262 mL) of concentrated nitric acid to 1 kg (544 mL) of concentrated sulfuric acid. Cool this mixture to 0–5°C using a dry ice bath.
-
In the main reaction vessel (e.g., a 5-quart pail equipped with powerful mechanical stirring), place 1 kg (544 mL) of concentrated sulfuric acid and 300 mL of glacial acetic acid. Cool this mixture to 0° to -5°C.
-
-
2. Emulsification:
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To the chilled sulfuric-acetic acid mixture, slowly add 500 g (585 mL) of p-cymene with vigorous stirring, maintaining the temperature between 0° and -5°C by adding small pieces of dry ice as needed. A stable emulsion is crucial for the success of the reaction.
-
-
3. Nitration:
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Cool the p-cymene emulsion further to between -15°C and -10°C.
-
Add the chilled nitrating mixture dropwise from a dropping funnel over approximately 2 hours. The temperature must be carefully maintained below -10°C throughout the addition.
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After the addition is complete, continue stirring for an additional 10 minutes.
-
-
4. Work-up:
-
Pour the entire reaction mixture into a separate vessel containing 1 kg of cracked ice and 1 L of water, with adequate stirring.
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Allow the mixture to stand for about 2 hours to allow for layer separation.
-
Separate the lower acid layer. This layer can be extracted with petroleum ether or diethyl ether to recover any dissolved product.
-
Combine the main organic layer and the extracts. Wash three times with 300 mL portions of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
5. Purification:
-
Filter off the drying agent and remove the solvent (if any) by distillation.
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The crude product is then purified by fractional distillation under reduced pressure. The main fraction, consisting primarily of 2-Nitro-p-cymene, is collected at 125–139°C / 15–17 mm Hg. This product may contain about 8% p-nitrotoluene as an impurity.[8]
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Chemical Reactivity and Synthetic Applications
The synthetic value of 2-Nitro-p-cymene lies in the reactivity of its nitro group. It is a stable compound but serves as a key precursor for more complex molecules.
4.1. Reduction to 2-Amino-p-cymene (Cymidine)
The most significant reaction of 2-Nitro-p-cymene is its reduction to 2-Amino-p-cymene. This transformation is fundamental as aromatic amines are cornerstones of the dye and pharmaceutical industries.[6][10]
Reaction Principle: The nitro group can be reduced to an amino group using various reducing agents. The choice of agent depends on the scale, desired purity, and tolerance of other functional groups.
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Catalytic Hydrogenation: This is a clean and efficient method. Hydrogen gas is used in the presence of a metal catalyst, such as Raney nickel or platinum on carbon.[10][11] The reaction is often carried out in a solvent like ethanol under pressure. This method is highly effective but requires specialized high-pressure equipment.[10]
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid.[10][12] Iron powder in acidic medium is an economical and effective choice for this reduction.[12]
The resulting 2-Amino-p-cymene is a valuable intermediate, for example, in the synthesis of quinoline derivatives.[13]
4.2. Rearomatization Reactions
Under strongly acidic conditions (e.g., sulfuric acid or trifluoroacetic acid), adducts formed during certain nitration procedures (e.g., with acetyl nitrate in acetic anhydride) can undergo rearomatization to yield 2-Nitro-p-cymene.[14][15] This highlights the thermodynamic stability of the aromatic nitro compound.
4.3. Applications in Synthesis
-
Precursor for Heterocycles: As mentioned, its reduction product is used in the synthesis of quinoline-based structures. For instance, 2-Nitro-p-cymene was used in the synthesis of 5-isopropyl-8-methylquinoline.[6][13]
-
Dye Intermediates: The reduction products of 2-Nitro-p-cymene are noted as significant intermediates in the manufacturing of dyes.[6]
-
Materials Science: It has been employed as a mediator solvent in the fabrication of perchlorate ion-selective electrodes with a poly(vinyl chloride) matrix membrane.[6][13]
Spectroscopic Characterization
Modern analytical techniques are used to confirm the identity and purity of 2-Nitro-p-cymene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the isopropyl methine (a septet) and methyls (a doublet), and the aromatic methyl group (a singlet).[16]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the nitro group, typically around 1527 cm⁻¹ (asymmetric stretch) and 1348 cm⁻¹ (symmetric stretch).[16]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z = 179, corresponding to its molecular weight.[4][16]
Safety and Handling
As a nitroaromatic compound, 2-Nitro-p-cymene must be handled with appropriate care.
-
GHS Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4). The signal word is "Warning".[6][17]
-
Hazard Statements: H302: Harmful if swallowed.[17]
-
Precautionary Statements:
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17][19]
Conclusion
2-Nitro-p-cymene is a compound of significant industrial and academic interest. Its straightforward synthesis from p-cymene, combined with the versatile reactivity of the nitro group, establishes it as a valuable building block in organic synthesis. The well-documented protocols for its preparation and subsequent reduction to 2-Amino-p-cymene provide reliable pathways to a wide range of more complex chemical structures, underscoring its importance for researchers in medicinal chemistry, materials science, and dye manufacturing. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in the laboratory.
References
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